molecular formula C9H16N4S B6416428 1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1397200-05-3

1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No. B6416428
CAS RN: 1397200-05-3
M. Wt: 212.32 g/mol
InChI Key: FPKGXUVCJONZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” consists of a piperazine ring attached to a 1,2,4-thiadiazol-5-yl group with a propan-2-yl (isopropyl) substituent . The exact three-dimensional structure and conformation would require further computational or experimental studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” are not fully detailed in the available literature. It has a molecular weight of 212.32 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Drug Development

The piperazine moiety, which is a part of this compound, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Synthetic Chemistry

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . This makes it a valuable component in synthetic chemistry, particularly in the assembly, decoration, and reactivity of piperazine or of the building block containing it .

Kinase Inhibitors

The compound can be used in the development of kinase inhibitors . Kinase inhibitors are important drugs used in the treatment of cancer and other diseases.

Receptor Modulators

The compound can also be used in the development of receptor modulators . These are used to increase or decrease the activity of various receptors in the body, which can have therapeutic effects in a variety of conditions.

ADMET Predictions

The compound can be used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions . Knowledge regarding pharmacokinetics and toxicity would be helpful for producing an effective drug, so in the early stage of drug development, ADMET properties are to be considered .

TLR7, TLR8, TLR9 Receptor Inhibitors

The compound has been used for screening inhibitors of TLR7, TLR8, or TLR9 receptors . These receptors play a crucial role in the innate immune response, and their inhibitors can be used in the treatment of various autoimmune and inflammatory diseases.

properties

IUPAC Name

5-piperazin-1-yl-3-propan-2-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-7(2)8-11-9(14-12-8)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGXUVCJONZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

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